N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclopentene ring, an ethoxy group, and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the cyclopentene ring, which is then functionalized with an ethoxy group. The next step involves the introduction of the sulfonamide group, which is achieved through a sulfonation reaction. Finally, the methylbenzene ring is attached to complete the synthesis. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, which are crucial for maintaining consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylcyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide
- N-(2-Ethoxycyclopent-1-en-1-yl)-4-chlorobenzene-1-sulfonamide
Uniqueness
N-(2-Ethoxycyclopent-1-en-1-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
112162-96-6 |
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Molecular Formula |
C14H19NO3S |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
N-(2-ethoxycyclopenten-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19NO3S/c1-3-18-14-6-4-5-13(14)15-19(16,17)12-9-7-11(2)8-10-12/h7-10,15H,3-6H2,1-2H3 |
InChI Key |
NDICHUPLEFJOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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